molecular formula C23H30O5 B158887 17-PHENYL TRINOR PROSTAGLANDIN E2 CAS No. 38315-43-4

17-PHENYL TRINOR PROSTAGLANDIN E2

Katalognummer: B158887
CAS-Nummer: 38315-43-4
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: FOBVMYJQWZOGGJ-XYRJXBATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-Phenyl-omega-trinor-PGE2 is a synthetic analog of prostaglandin E2, which is known for its role in various physiological processes. This compound is an agonist for the EP1 and EP3 receptors, making it significant in the study of prostaglandin-related pathways .

Wissenschaftliche Forschungsanwendungen

17-Phenyl-omega-trinor-PGE2 wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung von Prostaglandin-Signalwegen eingesetzt. Zu seinen Anwendungen gehören:

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch die Bindung an die EP1- und EP3-Rezeptoren, die Teil der Prostaglandin-Rezeptor-Familie sind. Diese Bindung führt zur Aktivierung verschiedener intrazellulärer Signalwege, darunter die Hemmung der Adenylatcyclase und die Modulation des cAMP-Spiegels. Diese Signalwege sind an Prozessen wie der Thrombozytenaggregation und der Kontraktion der glatten Muskulatur beteiligt .

Wirkmechanismus

Target of Action

17-Phenyl Trinor Prostaglandin E2 (17-phenyl trinor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2). It functions as an agonist at the EP1 and EP3 receptors . These receptors are part of the prostaglandin receptor family, which plays a crucial role in a variety of physiological and pathological processes.

Mode of Action

The compound interacts with its targets, the EP1 and EP3 receptors, to induce specific biological responses. For instance, it induces contraction of the guinea pig ileum at a concentration of 11 µM . The interaction with these receptors triggers a cascade of intracellular events, leading to the observed physiological effects.

Biochemical Pathways

The action of 17-phenyl trinor PGE2 is linked to the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins from arachidonic acid. Prostaglandins, including PGE2, have been linked to inflammation, female reproductive cycle, vasodilation, or bronchodilator/bronchoconstriction .

Result of Action

The molecular and cellular effects of 17-phenyl trinor PGE2’s action are diverse and depend on the specific context. For example, it has been shown to cause contraction of the guinea pig ileum . It is also slightly less potent than PGE2 in stimulating the gerbil colon and rat uterus . Furthermore, with an ED50 value of 350 µg/kg, 17-phenyl trinor PGE2 is 4.4 times more potent than PGE2 as an antifertility agent in hamsters .

Vorbereitungsmethoden

Die Synthese von 17-Phenyl-omega-trinor-PGE2 umfasst mehrere Schritte, ausgehend von der grundlegenden Struktur von Prostaglandin E2Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren und Reagenzien, um die korrekte Stereochemie und die Anordnung der funktionellen Gruppen zu gewährleisten .

Industrielle Produktionsverfahren für diese Verbindung sind nicht weit verbreitet dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für Skalierung, Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

17-Phenyl-omega-trinor-PGE2 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

    Reduktion: Dies kann die Carbonylgruppen beeinflussen und sie in Hydroxylgruppen umwandeln.

    Substitution: Diese Reaktion kann an der Phenylgruppe oder anderen reaktiven Stellen am Molekül auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen wie 17-Phenyl-omega-trinor-PGE2 gehören andere Prostaglandin E2-Analoga wie:

    Prostaglandin E2: Die Stammverbindung mit breiterer Rezeptoraktivität.

    Butaprost: Ein weiteres Analogon mit selektiver Aktivität für den EP2-Rezeptor.

    Cicaprost: Ein Prostacyclin-Analogon mit unterschiedlicher Rezeptorspezifität.

Was 17-Phenyl-omega-trinor-PGE2 auszeichnet, ist seine selektive Agonistenaktivität für die EP1- und EP3-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Signalwege macht .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBVMYJQWZOGGJ-XYRJXBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274308
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-43-4
Record name 17-Phenyl-ω-trinor-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 2
Reactant of Route 2
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 3
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 4
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 5
17-PHENYL TRINOR PROSTAGLANDIN E2
Reactant of Route 6
17-PHENYL TRINOR PROSTAGLANDIN E2
Customer
Q & A

Q1: What is the primary target of 17-phenyl-trinor-PGE2?

A1: 17-Phenyl-trinor-PGE2 primarily targets the prostaglandin E2 receptor subtype EP1 (PTGER1). [, , , , ] It also exhibits affinity for the EP3 receptor subtype, albeit with lower potency. [, , , , , , ]

Q2: How does 17-phenyl-trinor-PGE2 interact with its target receptors?

A2: Similar to the endogenous ligand PGE2, 17-phenyl-trinor-PGE2 binds to EP1 and EP3 receptors, initiating downstream signaling cascades. These receptors are G protein-coupled receptors, and their activation can trigger various intracellular pathways depending on the cell type and receptor subtype involved. [, , , , , , ]

Q3: What are the downstream effects of EP1 receptor activation by 17-phenyl-trinor-PGE2?

A3: Activation of the EP1 receptor by 17-phenyl-trinor-PGE2 typically leads to an increase in intracellular calcium ion concentration ([Ca2+]i). [, , , , ] This calcium influx can then activate downstream signaling pathways, including protein kinase C (PKC), ultimately influencing cellular processes like proliferation, differentiation, and apoptosis. [, , , , , ]

Q4: Does 17-phenyl-trinor-PGE2 affect other PGE2 receptor subtypes?

A4: While 17-phenyl-trinor-PGE2 shows the highest affinity for EP1, it can also activate EP3 receptors, particularly at higher concentrations. [, , , , , , ] Its affinity for EP2 and EP4 receptors is significantly lower, often requiring much higher concentrations to elicit a response. [, , , , , , ]

Q5: How does the downstream signaling of EP1 differ from EP2/EP4 activation?

A5: EP1 activation primarily leads to increased intracellular calcium through the Gq protein pathway, subsequently activating PKC. [, , , , , ] Conversely, EP2 and EP4 receptors typically couple to the Gs protein pathway, resulting in increased cyclic adenosine monophosphate (cAMP) production, activating protein kinase A (PKA). [, , , , , , ] These different signaling pathways can have opposing effects on cellular functions.

Q6: What is the molecular formula and weight of 17-phenyl-trinor-PGE2?

A6: The molecular formula of 17-phenyl-trinor-PGE2 is C26H36O5, and its molecular weight is 428.56 g/mol. You can find information about its structure from chemical suppliers and databases like PubChem and ChemSpider.

Q7: Is there any spectroscopic data available for 17-phenyl-trinor-PGE2?

A7: Spectroscopic data like NMR and IR spectra, while crucial for structural confirmation, aren't typically reported in the provided research articles. Information on spectral properties can be found in specialized databases or obtained directly from chemical suppliers.

Q8: How does the structure of 17-phenyl-trinor-PGE2 contribute to its EP1 receptor selectivity?

A8: The phenyl group at the C17 position of 17-phenyl-trinor-PGE2 plays a crucial role in its selectivity for the EP1 receptor. [, , , , ] Structural modifications at this position can significantly influence its binding affinity and selectivity profile for different EP receptor subtypes. [, , , , ]

Q9: Have any structural modifications of 17-phenyl-trinor-PGE2 been investigated?

A9: The provided research articles primarily focus on the pharmacological effects of 17-phenyl-trinor-PGE2 itself. Information on the SAR of this molecule, exploring how structural modifications impact activity, potency, and selectivity, would require further investigation of specialized medicinal chemistry literature or patent databases.

Q10: What is known about the stability of 17-phenyl-trinor-PGE2 under various conditions?

A10: Specific data regarding the stability of 17-phenyl-trinor-PGE2 under different storage conditions (temperature, light, humidity) are not provided in the research articles.

Q11: Are there any specific formulation strategies to improve the stability or bioavailability of 17-phenyl-trinor-PGE2?

A11: The provided research articles primarily focus on the in vitro and in vivo effects of 17-phenyl-trinor-PGE2. Information on formulation strategies, aiming to enhance solubility, bioavailability, or stability, would require further investigation.

Q12: What cell-based assays have been used to study the effects of 17-phenyl-trinor-PGE2?

A12: Researchers have utilized a variety of cell lines, including human uterine smooth muscle cells (HUSMCs), [] rat hepatocytes, [, ] rat spinal dorsal horn neurons, [] glomerular mesangial cells (MCs), [, ] primary cultured rat hippocampus neurons, [] bovine iris-sphincter muscle, [] rabbit non-pigmented ciliary epithelial cells, [] and mouse osteoblastic cell line MC3T3-E1, [] to investigate the compound's effects on cell signaling, proliferation, and function.

Q13: What animal models have been employed to study the effects of 17-phenyl-trinor-PGE2?

A13: In vivo studies have been conducted in rats [, , , ] and mice [, ] to explore the compound's effects on various physiological processes, including fever induction, sympathetic nerve activity, and glomerulosclerosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.